2,5-Dibromo-1,3-dichlorobenzene

Description

Significance of Polyhalogenated Arenes in Contemporary Organic Chemistry Research

Polyhalogenated arenes, which are aromatic rings substituted with multiple halogen atoms, are of immense importance in contemporary organic chemistry. bohrium.comacs.org Their significance stems from their utility as versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and advanced materials. bohrium.comnumberanalytics.com The presence of multiple halogen atoms on the aromatic ring provides distinct reaction sites, allowing for selective functionalization through various cross-coupling reactions. bohrium.comacs.org This site-selectivity is a critical aspect of modern synthetic strategy, enabling the construction of complex molecular architectures with high precision. bohrium.com

The reactivity of the carbon-halogen bond varies depending on the halogen (F, Cl, Br, I), with the C-Br bond generally being more reactive than the C-Cl bond in many catalytic systems. This difference in reactivity allows for sequential and controlled reactions, a key advantage in multi-step syntheses. bohrium.com Researchers are continually developing new catalytic methods to enhance the efficiency and selectivity of reactions involving polyhalogenated arenes. nih.govresearchgate.net

Historical Development of Halogenated Benzene (B151609) Chemistry

The chemistry of halogenated benzenes has a rich history, evolving from early observations of substitution reactions to the sophisticated catalytic methods used today. researchgate.net Initially, the focus was on understanding the fundamental principles of electrophilic aromatic substitution, the primary method for introducing halogens onto a benzene ring. numberanalytics.comlibretexts.org These reactions, often requiring a Lewis acid catalyst, laid the groundwork for the synthesis of a wide range of halogenated aromatic compounds. numberanalytics.comlibretexts.orgyoutube.com

Over time, the discovery and development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, revolutionized the use of halogenated benzenes. These reactions provided powerful tools for forming carbon-carbon and carbon-heteroatom bonds, dramatically expanding the synthetic possibilities. The ability to selectively replace a halogen atom with another functional group opened up new avenues for the construction of complex organic molecules.

Structural Features and Regioisomeric Considerations for Dihalogenated Dichlorobenzenes

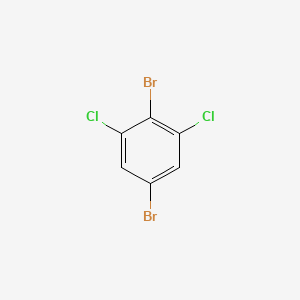

The specific arrangement of halogen atoms on the benzene ring, known as regioisomerism, is a critical factor determining the physical and chemical properties of dihalogenated dichlorobenzenes. In the case of 2,5-Dibromo-1,3-dichlorobenzene, the molecule has a distinct substitution pattern that influences its reactivity and potential applications.

The positions of the four halogen atoms create a unique electronic and steric environment around the benzene ring. The two bromine atoms are para to each other, while the two chlorine atoms are in a meta arrangement. This specific regioisomerism dictates the sites most susceptible to further chemical modification. For instance, in cross-coupling reactions, the generally higher reactivity of the C-Br bond compared to the C-Cl bond would likely lead to initial reaction at the bromine-substituted positions.

Interactive Data Table: Properties of 2,5-Dibromo-1,3-dichlorobenzene

| Property | Value |

|---|---|

| CAS Number | 19393-97-6 |

| Molecular Formula | C6H2Br2Cl2 |

| Molecular Weight | 304.79 g/mol |

Overview of Research Trajectories for 2,5-Dibromo-1,3-dichlorobenzene

Current and future research involving 2,5-Dibromo-1,3-dichlorobenzene is likely to focus on several key areas. A primary trajectory will be its utilization as a precursor in the synthesis of novel organic materials. The ability to selectively functionalize the bromine and chlorine positions allows for the construction of highly ordered polymers and other materials with tailored electronic and photophysical properties.

Another significant research direction is its application in medicinal chemistry. The rigid, halogenated scaffold of 2,5-Dibromo-1,3-dichlorobenzene can serve as a core structure for the development of new therapeutic agents. By introducing various pharmacophores at specific positions on the ring, chemists can design and synthesize new drug candidates with potentially enhanced efficacy and selectivity.

Furthermore, ongoing research will likely explore new and more efficient catalytic methods for the transformation of 2,5-Dibromo-1,3-dichlorobenzene. The development of catalysts that can differentiate between the C-Br and C-Cl bonds with even greater selectivity will be crucial for its wider application in complex molecule synthesis.

Properties

IUPAC Name |

2,5-dibromo-1,3-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZMNZRVGVVRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304878 |

Source

|

| Record name | 2,5-Dibromo-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19393-97-6 |

Source

|

| Record name | 2,5-Dibromo-1,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Mechanistic Investigations of 2,5 Dibromo 1,3 Dichlorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of four electron-withdrawing halogen atoms on the benzene (B151609) ring renders 2,5-dibromo-1,3-dichlorobenzene susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen atoms. The reaction generally proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In polyhalogenated benzenes like 2,5-dibromo-1,3-dichlorobenzene, the chemo- and regioselectivity of SNAr reactions are of paramount importance. The reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the forming negative charge. However, the C-X bond strength also plays a role, with the C-Br bond being weaker than the C-Cl bond.

In the case of 2,5-dibromo-1,3-dichlorobenzene, the two bromine atoms are generally more susceptible to substitution than the two chlorine atoms in many SNAr reactions. This is a balance between the electronic activation and the leaving group ability. While chlorine is more electronegative, the weaker carbon-bromine bond often facilitates its departure in the elimination step of the SNAr mechanism.

The regioselectivity is governed by the positions of the halogen atoms. In 2,5-dibromo-1,3-dichlorobenzene, all four positions are activated by the other three halogen atoms. However, steric hindrance can play a significant role in directing the incoming nucleophile. The positions flanked by two other halogens (C-2 and C-5) are more sterically hindered than the positions flanked by one halogen and a hydrogen (C-1 and C-3).

A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) showed that the regioselectivity was significantly influenced by the steric bulk of the substituent at the 3-position. Bulky substituents directed the nucleophilic attack to the less hindered 6-position. By analogy, in 2,5-dibromo-1,3-dichlorobenzene, a nucleophile might preferentially attack the less sterically hindered bromine at the 1 or 3 position over the more hindered chlorine atoms.

Halogen exchange reactions, where one halogen is replaced by another (e.g., Finkelstein reaction), are also a possibility, though less common for aryl halides compared to alkyl halides.

The reactivity of 2,5-dibromo-1,3-dichlorobenzene in SNAr reactions is a direct consequence of the electronic and steric effects imposed by the four halogen substituents.

Electronic Influences: All four halogen atoms are electron-withdrawing through the inductive effect (-I effect), which significantly reduces the electron density of the benzene ring. This electron deficiency makes the ring highly susceptible to attack by nucleophiles. The cumulative electron-withdrawing effect of two bromine and two chlorine atoms strongly activates the ring for SNAr.

Steric Influences: Steric hindrance plays a crucial role in determining the site of nucleophilic attack. The two chlorine atoms at positions 1 and 3 are flanked by two bromine atoms, creating a sterically crowded environment. The bromine atoms at positions 2 and 5 are each flanked by two chlorine atoms. This steric congestion can hinder the approach of bulky nucleophiles, potentially leading to selective substitution at less hindered positions if such existed on the molecule. In the case of 2,5-dibromo-1,3-dichlorobenzene, all halogenated carbons are significantly hindered. However, subtle differences in the steric environment around the bromine and chlorine atoms can influence regioselectivity.

The table below summarizes the expected influences on SNAr reactivity for 2,5-Dibromo-1,3-dichlorobenzene.

| Factor | Influence on SNAr Reactivity |

| Electronic Effect | The strong inductive electron-withdrawing nature of the four halogen atoms activates the aromatic ring towards nucleophilic attack. |

| Steric Hindrance | The bulky halogen atoms can sterically hinder the approach of nucleophiles, potentially influencing the regioselectivity of the substitution. |

| Leaving Group Ability | In SNAr, the reactivity order is typically F > Cl > Br > I for the rate-determining attack step, but the overall reaction rate can be influenced by the C-X bond strength in the elimination step. |

Cross-Coupling Reactions Utilizing 2,5-Dibromo-1,3-dichlorobenzene as a Substrate

2,5-Dibromo-1,3-dichlorobenzene is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or nickel(0).

Palladium-catalyzed cross-coupling reactions are widely used to functionalize aryl halides. For 2,5-dibromo-1,3-dichlorobenzene, the greater reactivity of the C-Br bonds allows for selective reactions at these positions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide. In the case of 2,5-dibromo-1,3-dichlorobenzene, selective mono- or di-arylation at the bromine-bearing positions is achievable. A study on the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) demonstrated that with an excess of the boronic acid and a suitable palladium catalyst, both bromine atoms could be substituted. nih.gov Similar conditions can be envisioned for the double arylation of 2,5-dibromo-1,3-dichlorobenzene.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. Selective coupling at the C-Br bonds of 2,5-dibromo-1,3-dichlorobenzene can be expected to yield substituted styrenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org Similar to the Suzuki and Heck reactions, the C-Br bonds of 2,5-dibromo-1,3-dichlorobenzene would be the preferred sites for alkynylation.

The table below outlines typical conditions for these palladium-catalyzed reactions, which could be adapted for 2,5-dibromo-1,3-dichlorobenzene.

| Reaction | Catalyst | Base | Solvent | Typical Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF | Arylboronic acids |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkenes |

| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Terminal alkynes |

Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. squarespace.com Nickel catalysis can be particularly effective for the activation of less reactive C-Cl bonds. squarespace.com While the C-Br bonds of 2,5-dibromo-1,3-dichlorobenzene would still be expected to react preferentially, nickel catalysts could potentially enable the subsequent functionalization of the C-Cl bonds under different reaction conditions. Nickel-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles, have also gained prominence. nih.gov

Research on nickel-catalyzed amination of haloarenes has shown that a variety of aryl halides can be coupled with amines. nih.gov This methodology could potentially be applied to 2,5-dibromo-1,3-dichlorobenzene for the synthesis of substituted anilines.

The presence of multiple, yet differentially reactive, halogen atoms on 2,5-dibromo-1,3-dichlorobenzene makes it an excellent candidate for site-selective functionalization. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to sequentially functionalize the C-Br and C-Cl bonds.

For instance, a palladium-catalyzed Suzuki-Miyaura or Sonogashira reaction could be performed first to selectively react at the two C-Br positions. The resulting dichlorinated biaryl or dialkynylbenzene could then be subjected to a second cross-coupling reaction, possibly using a nickel catalyst or more forcing conditions with a palladium catalyst, to functionalize the remaining C-Cl bonds.

Ligand choice can also play a crucial role in controlling site selectivity. Studies on the Suzuki coupling of 3,5-dichloropyridazines have shown that the preferred site of reaction can be switched by changing the phosphine (B1218219) ligand on the palladium catalyst. nih.gov This principle of ligand-controlled regioselectivity could potentially be applied to achieve selective mono-functionalization of 2,5-dibromo-1,3-dichlorobenzene at a specific bromine or chlorine position.

Electrophilic Functionalization Reactions of Polyhalogenated Benzene Cores

The introduction of additional functional groups onto the 2,5-dibromo-1,3-dichlorobenzene ring via electrophilic aromatic substitution is a challenging yet important transformation for the synthesis of more complex derivatives. The existing bromine and chlorine atoms are deactivating groups, meaning they withdraw electron density from the benzene ring through their inductive effect, making the ring less susceptible to attack by electrophiles compared to benzene. However, they are also ortho-, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. Current time information in Bangalore, IN.tsijournals.com

In the case of 2,5-dibromo-1,3-dichlorobenzene, the two possible positions for electrophilic attack are C4 and C6. The directing effects of the four halogen atoms must be considered to predict the regioselectivity of the reaction. The two chlorine atoms at positions 1 and 3 will direct an incoming electrophile to the C4 and C6 positions (ortho and para to the chlorine atoms). The bromine atom at C2 will direct to the C4 and C6 positions (ortho), and the bromine at C5 will also direct to the C4 and C6 positions (ortho). Therefore, all four halogen substituents reinforce the directing of an incoming electrophile to the two available positions.

Studies on related polyhalogenated benzenes provide insight into the expected reactivity. For instance, the nitration of 1,3-dibromobenzene (B47543) with mixed acids or potassium nitrate (B79036) in oleum (B3057394) has been shown to produce dinitro and trinitro derivatives in good yields. epa.gov Similarly, the nitration of 1,3-dichloro-2-nitrobenzene (B1583056) has been studied, indicating that further substitution on such deactivated rings is possible under forcing conditions. rsc.org The sulfonation of p-dichlorobenzene and 2,5-dibromobenzene has also been reported, yielding a mixture of sulfonated products. rsc.org

Based on these precedents, the electrophilic functionalization of 2,5-dibromo-1,3-dichlorobenzene is expected to require strong electrophiles and harsh reaction conditions. The table below summarizes the predicted outcomes for common electrophilic substitution reactions.

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄, elevated temperature | 2,5-Dibromo-1,3-dichloro-4-nitrobenzene and/or 2,5-Dibromo-1,3-dichloro-6-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (oleum), heat | 2,5-Dibromo-1,3-dichlorobenzene-4-sulfonic acid and/or 2,5-Dibromo-1,3-dichlorobenzene-6-sulfonic acid |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃, heat | Further halogenation is unlikely due to the already heavily substituted and deactivated ring. |

| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Not expected to occur due to the strongly deactivated nature of the benzene ring. |

It is important to note that due to the steric hindrance from the adjacent bromine and chlorine atoms, substitution at the C4 and C6 positions might proceed at different rates, potentially leading to a mixture of isomers.

Reductive Dehalogenation Processes

Reductive dehalogenation is a key process for the transformation of polyhalogenated aromatic compounds, often leading to less halogenated and potentially less toxic products. This can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic hydrogenation offers a pathway to remove halogen atoms from the aromatic ring, replacing them with hydrogen. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. unive.it The general mechanism involves the oxidative addition of the aryl halide to the metal catalyst, followed by hydrogenolysis of the carbon-halogen bond.

For polyhalogenated benzenes, the selectivity of dehalogenation depends on the nature of the halogen and the reaction conditions. Studies on the hydrodehalogenation of polychloro- and polybromobenzenes have shown that the carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bond under typical catalytic hydrogenation conditions. unive.itnih.gov This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Therefore, in the catalytic hydrogenation of 2,5-dibromo-1,3-dichlorobenzene, it is anticipated that the bromine atoms would be preferentially removed over the chlorine atoms. The reaction would likely proceed in a stepwise manner, yielding a mixture of partially dehalogenated products before complete dehalogenation to 1,3-dichlorobenzene (B1664543) and subsequently to benzene under more forcing conditions.

Table of Expected Catalytic Hydrogenation Products:

| Step | Expected Intermediate Product(s) |

| Initial | 2-Bromo-1,3-dichlorobenzene, 5-Bromo-1,3-dichlorobenzene |

| Intermediate | 1,3-Dichlorobenzene |

| Final | Benzene |

The reaction conditions, such as the choice of catalyst, solvent, temperature, and pressure, can significantly influence the rate and selectivity of the dehalogenation process.

Studies on the electrochemical reduction of various halobenzenes have shown that the reduction potentials become more negative in the order I < Br < Cl < F. tsijournals.comuantwerpen.beresearchgate.net This trend indicates that bromo-substituted benzenes are more easily reduced than their chloro-substituted counterparts. For instance, the electrochemical reduction of bromobenzene (B47551) occurs at a less negative potential than that of chlorobenzene (B131634). tsijournals.com

For 2,5-dibromo-1,3-dichlorobenzene, it is expected that the initial reduction would involve the cleavage of a C-Br bond, as this would occur at a less negative potential than the cleavage of a C-Cl bond. The specific reduction potential would be influenced by the presence of the other halogen atoms on the ring. The stepwise removal of halogen atoms would likely be observed, with the dibromo-dichloro starting material being reduced to bromo-dichloro intermediates, then to dichlorobenzene, and so on.

General Trends in Electrochemical Reduction of Aryl Halides:

| Parameter | Influence on Reductive Dehalogenation |

| Halogen Type | Ease of reduction: C-I > C-Br > C-Cl > C-F |

| Number of Halogens | Generally, more halogenated benzenes are easier to reduce. |

| Electrode Material | The choice of cathode material can significantly affect the reduction potential and efficiency. researchgate.net |

Detailed electrochemical studies on 2,5-dibromo-1,3-dichlorobenzene would be necessary to determine the precise reduction potentials and to elucidate the exact mechanism of its dehalogenation pathway.

Radical Reactions and Their Synthetic Utility

Radical reactions involving aryl halides typically proceed through the formation of an aryl radical intermediate. This can be achieved through various methods, including photolysis, radiolysis, or the use of radical initiators. Once formed, the aryl radical can participate in a variety of synthetic transformations, such as hydrogen atom abstraction, addition to multiple bonds, or coupling reactions.

The generation of an aryl radical from 2,5-dibromo-1,3-dichlorobenzene would likely involve the homolytic cleavage of a carbon-halogen bond. Given the relative bond strengths (C-Cl > C-Br), the C-Br bond is more likely to undergo homolysis to form a 2,5-dichloro-3-bromophenyl radical or a 2,4-dichloro-5-bromophenyl radical.

The synthetic utility of such radical reactions would lie in the ability to introduce new functional groups at the position of the cleaved halogen. For example, in the presence of a suitable hydrogen donor, the aryl radical can be converted to the corresponding dehalogenated product. Alternatively, trapping the radical with other reagents can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Iv. Theoretical and Computational Chemistry of 2,5 Dibromo 1,3 Dichlorobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 2,5-Dibromo-1,3-dichlorobenzene. ornl.govnorthwestern.edu These first-principles approaches solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic wavefunction and energy. northwestern.edu

Density Functional Theory (DFT) is a robust method for investigating the molecular structure and stability of halogenated benzenes. mtu.edursc.org For 2,5-Dibromo-1,3-dichlorobenzene, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the optimized molecular geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Table 1: Representative Optimized Geometrical Parameters for a Dihalobenzene (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.40 | - | - |

| C-H | 1.08 | - | - |

| C-Cl | ~1.74 | - | - |

| C-Br | ~1.90 | - | - |

| C-C-C (ring) | - | 118 - 121 | - |

| H-C-C | - | ~120 | - |

| Cl-C-C | - | ~120 | - |

| Br-C-C | - | ~120 | - |

| Ring Planarity | - | - | ~0 |

Note: This table provides typical values for dihalobenzenes and serves as an illustrative example. Actual values for 2,5-Dibromo-1,3-dichlorobenzene would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgmalayajournal.org The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. malayajournal.org

For 2,5-Dibromo-1,3-dichlorobenzene, the HOMO would likely be distributed across the benzene (B151609) ring and the halogen atoms, representing the regions from which an electron is most easily donated. The LUMO, conversely, would indicate the regions most susceptible to accepting an electron. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org The presence of both bromine and chlorine atoms, with their differing electronegativities and sizes, will influence the spatial distribution and energies of these frontier orbitals.

Table 2: Representative FMO Properties for a Dihalobenzene (Illustrative Example)

| Property | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

Note: These values are illustrative and based on typical ranges for halogenated benzenes. Specific calculations for 2,5-Dibromo-1,3-dichlorobenzene are required for precise values.

Molecular Dynamics Simulations to Model Reactivity and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational dynamics and potential reactive encounters of 2,5-Dibromo-1,3-dichlorobenzene in various environments, such as in solution or at an interface. rsc.orgnih.gov

For a relatively rigid molecule like 2,5-Dibromo-1,3-dichlorobenzene, MD simulations can provide insights into its intermolecular interactions with solvent molecules or other solutes. rsc.org These simulations can reveal preferred orientations and interaction energies, which are critical for understanding its solubility and transport properties. Furthermore, MD can be used to sample the conformational space, which is particularly important for studying potential reaction pathways where slight conformational changes can influence reactivity. acs.orgresearchgate.net

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry offers methods to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. researchgate.netnih.gov For 2,5-Dibromo-1,3-dichlorobenzene, this could involve modeling reactions such as nucleophilic aromatic substitution or dehalogenation.

By mapping the potential energy surface, computational methods can identify the minimum energy path for a reaction. The transition state, which corresponds to a saddle point on this surface, is of particular interest as its energy determines the activation energy of the reaction. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to locate these transition states. Recent advancements in machine learning also show promise in predicting transition state structures with high accuracy. researchgate.netnih.gov

Computational Spectroscopy for Vibrational and Electronic Transitions

Computational spectroscopy allows for the prediction and interpretation of various types of spectra, including infrared (IR), Raman, and UV-Vis. arxiv.orgchimia.ch For 2,5-Dibromo-1,3-dichlorobenzene, DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. mdpi.com These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. ijermt.org These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions, helping to understand the photophysical properties of the molecule.

Table 3: Representative Calculated Vibrational Frequencies for a Dihalobenzene (Illustrative Example)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100 - 3050 | Aromatic C-H stretching |

| ν(C=C) | 1600 - 1450 | Aromatic ring stretching |

| δ(C-H) | 1300 - 1000 | In-plane C-H bending |

| γ(C-H) | 900 - 650 | Out-of-plane C-H bending |

| ν(C-Cl) | 1100 - 800 | C-Cl stretching |

| ν(C-Br) | 700 - 500 | C-Br stretching |

Note: This table presents typical ranges for the vibrational modes of halogenated benzenes and is for illustrative purposes.

Structure-Reactivity Relationship Modeling (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally determined reactivity data. nih.gov

For a class of compounds like halogenated benzenes, QSRR models can be developed to predict the reactivity of 2,5-Dibromo-1,3-dichlorobenzene in specific reactions. The molecular descriptors used in these models can be derived from quantum chemical calculations and include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices. By establishing a robust QSRR model, the reactivity of new or untested compounds can be predicted, thus accelerating the process of chemical discovery and optimization. nih.gov

V. Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 2,5-dibromo-1,3-dichlorobenzene, offering the exact mass of the molecular ion, which in turn confirms its elemental composition. The calculated exact mass of 2,5-dibromo-1,3-dichlorobenzene (C₆H₂Br₂Cl₂) is 301.79003 Da. nih.govchemsrc.com

Electron impact (EI) ionization is a common method used for analyzing halogenated aromatic compounds. msu.edu In the mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. chemguide.co.uk For aromatic compounds, the molecular ion peak is typically strong due to the stability of the benzene (B151609) ring. libretexts.org

The fragmentation of 2,5-dibromo-1,3-dichlorobenzene would likely involve the sequential loss of bromine and chlorine atoms. The relative isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) create a characteristic isotopic pattern for the molecular ion and its fragments, further aiding in its identification. The stability of carbocations formed during fragmentation influences the intensity of the observed peaks, with more stable ions appearing in greater abundance. libretexts.org

Table 1: Key Mass Spectrometry Data for 2,5-Dibromo-1,3-dichlorobenzene

| Parameter | Value |

| Molecular Formula | C₆H₂Br₂Cl₂ |

| Exact Mass | 301.79003 Da |

| Molecular Weight | 304.79 g/mol |

Note: The exact mass is calculated based on the most abundant isotopes, while the molecular weight is based on the weighted average of all natural isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the 2,5-dibromo-1,3-dichlorobenzene molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 2,5-dibromo-1,3-dichlorobenzene, two distinct signals would be expected for the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the deshielding effects of the adjacent halogen atoms. For comparison, the protons in 1,3-dichlorobenzene (B1664543) appear at approximately 7.20-7.33 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework. Due to the symmetry of the molecule, four distinct signals would be anticipated for the six carbon atoms of the benzene ring. The chemical shifts of the carbon atoms are significantly affected by the attached halogens, with carbon atoms bonded to halogens showing downfield shifts. rsc.org The spin-orbit coupling effects of bromine and iodine can also play a significant role in the magnetic shielding of carbon nuclei in halogenated benzenes. rsc.org

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2,5-dibromo-1,3-dichlorobenzene, a cross-peak would be observed between the two aromatic proton signals, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom. In an edited HSQC, the phase of the cross-peaks can distinguish between CH and CH₂ groups. columbia.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes even four bonds in conjugated systems. columbia.eduyoutube.com This is particularly useful for identifying the connectivity between different parts of the molecule and confirming the positions of the halogen substituents by observing correlations from the protons to the quaternary, halogen-bearing carbons. youtube.comyoutube.com

Table 2: Predicted NMR Data for 2,5-Dibromo-1,3-dichlorobenzene

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H | 7.0 - 8.0 | 2 singlets (or narrow doublets) |

| ¹³C | 120 - 140 | 4 signals |

Note: These are estimated ranges and the actual values may vary depending on the solvent and experimental conditions.

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of 2,5-dibromo-1,3-dichlorobenzene in its crystalline form. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, which are sensitive to the local electronic environment and molecular packing. nih.govacs.org This technique is particularly useful for studying halogen bonding and other intermolecular interactions within the crystal lattice. nih.gov Parameters such as chemical shift anisotropy and quadrupolar coupling constants for the halogen nuclei (³⁵/³⁷Cl and ⁷⁹/⁸¹Br) can be determined, providing detailed information about the geometry and electronic structure of the halogen bonds. acs.orgnih.gov

X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for 2,5-dibromo-1,3-dichlorobenzene, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles with high precision.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and probe the vibrational modes of 2,5-dibromo-1,3-dichlorobenzene. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-Cl, and C-Br bonds.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. The C-H stretching vibrations in the aromatic region typically appear around 3000-3100 cm⁻¹. The C-C stretching vibrations of the benzene ring are observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations occur at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and can provide additional information about the molecular structure.

The positions and intensities of the vibrational bands can be influenced by the substitution pattern of the halogens on the benzene ring and can also be used to study intermolecular interactions in the solid state.

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, HPLC)

Advanced chromatographic techniques are essential for assessing the purity of 2,5-dibromo-1,3-dichlorobenzene and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. This method is widely used for the analysis of volatile and semi-volatile halogenated aromatic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial separation technique, particularly for less volatile or thermally labile compounds. rsc.org For halogenated aromatic compounds, reversed-phase HPLC with a C18 column is commonly used. oup.comchromforum.org The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. rsc.orgwur.nl The use of detectors such as UV-Vis or Diode Array Detectors (DAD) allows for the quantification of the separated components. rsc.org The retention behavior of halogenated benzenes in HPLC can be influenced by halogen–π interactions. rsc.org

These chromatographic methods are vital for quality control during the synthesis of 2,5-dibromo-1,3-dichlorobenzene and for its detection and quantification in environmental or biological samples. oup.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capacity compared to traditional one-dimensional gas chromatography (1D-GC). azom.com This is particularly advantageous for the analysis of complex samples containing numerous congeners of halogenated compounds, which often co-elute in 1D-GC systems. azom.comresearchgate.net In GCxGC, the entire effluent from a primary column is systematically subjected to a second, shorter column with a different stationary phase via a modulator. azom.com This results in a two-dimensional chromatogram, or contour plot, where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. chemistry-matters.com

The structured nature of GCxGC chromatograms, where compounds of similar chemical and physical properties elute in distinct clusters, aids in the tentative identification of unknown analytes. chemistry-matters.com For halogenated compounds like 2,5-Dibromo-1,3-dichlorobenzene, this technique allows for separation from other dibromo-dichloro- and polyhalogenated benzene isomers, which is often unachievable with single-dimension chromatography. dioxin20xx.orgtaylorandfrancis.com The increased peak capacity and structured separation make GCxGC an invaluable tool for detailed chemical fingerprinting in environmental forensics and biomonitoring studies. chemistry-matters.com

Illustrative GCxGC Parameters for the Analysis of 2,5-Dibromo-1,3-dichlorobenzene

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | 1.5 m x 0.1 mm ID, 0.1 µm film thickness |

| Stationary Phase | 5% Phenyl Polysilphenylene-siloxane (e.g., Rxi-5Sil MS) | 50% Phenyl Polysilphenylene-siloxane (e.g., Rxi-50Sil MS) |

| Carrier Gas | Helium | - |

| Flow Rate | 1.0 mL/min (constant flow) | - |

| Oven Program | 60°C (hold 1 min), ramp to 300°C at 5°C/min, hold 5 min | +5°C relative to primary oven temperature |

| Modulation Period | 6 s | - |

| Hypothetical ¹D Retention Time (¹t_R_) | 28.50 min | - |

| Hypothetical ²D Retention Time (²t_R_) | - | 3.25 s |

This data is illustrative and intended to represent typical GCxGC conditions for halogenated aromatic compounds.

Ion Mobility Spectrometry Coupled with Mass Spectrometry (IMS-HRMS)

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. researchgate.netnih.gov When coupled with high-resolution mass spectrometry (HRMS), it becomes a powerful tool for the analysis of complex isomeric mixtures that are indistinguishable by mass alone. researchgate.netnih.gov The IMS dimension provides an additional layer of separation, resolving isomers based on their different drift times through a gas-filled cell under the influence of an electric field. nih.gov The resulting collision cross-section (CCS) is a characteristic physicochemical property of an ion that reflects its three-dimensional structure. nih.gov

For halogenated aromatic compounds, IMS-HRMS can be instrumental in differentiating between isomers. researchgate.net For instance, while 2,5-Dibromo-1,3-dichlorobenzene and its other isomers all have the same exact mass, their distinct shapes would result in different drift times and therefore unique CCS values. This capability is crucial for specific identification and for studying the environmental fate and toxicology of individual congeners. The technique has been successfully applied to other challenging isomer groups like polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs). researchgate.netnsf.gov

Specific experimental IMS-HRMS data for 2,5-Dibromo-1,3-dichlorobenzene is not currently published. The following table presents illustrative data based on the compound's calculated properties and typical analytical conditions for similar molecules. The collision cross-section is an estimated value based on its molecular structure, as would be determined in an experimental setting.

Illustrative IMS-HRMS Parameters for 2,5-Dibromo-1,3-dichlorobenzene

| Parameter | Value |

|---|---|

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) |

| Drift Gas | Nitrogen (N₂) |

| Calculated m/z [M]⁺ | 343.8042 u |

| Estimated Collision Cross-Section (CCS) in N₂ | ~150 Ų |

| Mass Analyzer | Time-of-Flight (TOF) |

This data is illustrative. The m/z value is calculated from the elemental composition. The CCS value is an estimation based on molecular structure and would require experimental determination.

The combination of retention time, high-resolution mass-to-charge ratio, and collision cross-section provides a high degree of confidence in compound identification, significantly advancing the analytical capabilities for challenging compounds like 2,5-Dibromo-1,3-dichlorobenzene. bohrium.compublications.gc.ca

Vi. Role of 2,5 Dibromo 1,3 Dichlorobenzene As a Building Block in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis

The distinct reactivity of the bromine and chlorine substituents on the 2,5-dibromo-1,3-dichlorobenzene core makes it a valuable precursor for creating more intricate organic molecules. The carbon-bromine bonds are generally more reactive than the carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions. This difference in reactivity allows for sequential and site-selective functionalization.

For instance, palladium-catalyzed reactions, such as Suzuki-Miyaura or Stille cross-coupling, can be employed to selectively replace the bromine atoms with various organic groups, leaving the chlorine atoms intact for subsequent transformations. This stepwise approach is crucial for the controlled assembly of complex target molecules. Additionally, the halogen atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions, further expanding the synthetic utility of this compound. smolecule.com

A common synthetic route starting from 2,5-dichloroaniline (B50420) involves a two-step process. smolecule.comchemicalbook.com The first step is a reaction with N-bromosuccinimide in tetrahydrofuran (B95107), followed by treatment with tert-butylnitrite in ethanol (B145695) to yield 2,5-dibromo-1,3-dichlorobenzene. smolecule.comchemicalbook.com This method highlights the accessibility of the starting material for more complex syntheses.

Table 1: Synthetic Reactions Utilizing 2,5-Dibromo-1,3-dichlorobenzene

| Reaction Type | Reagents/Catalysts | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compounds, Palladium catalyst, Base | Biaryl compounds |

| Stille Coupling | Organotin compounds, Palladium catalyst | Aryl-substituted compounds |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Ether or amine-substituted dichlorobenzenes |

| Lithiation-Substitution | Organolithium reagents, Electrophiles | Functionalized dichlorobenzenes |

Scaffold for Ligand Design in Catalysis

The rigid and well-defined structure of 2,5-dibromo-1,3-dichlorobenzene makes it an excellent scaffold for the design and synthesis of specialized ligands for catalysis. By replacing the bromine and/or chlorine atoms with phosphorus, nitrogen, or other coordinating groups, a variety of mono- and bidentate ligands can be prepared. These ligands can then be complexed with transition metals to form catalysts with specific steric and electronic properties.

The precise positioning of the coordinating atoms on the benzene (B151609) ring, dictated by the initial substitution pattern of 2,5-dibromo-1,3-dichlorobenzene, can influence the coordination geometry around the metal center. This, in turn, affects the activity, selectivity, and stability of the resulting catalyst. For example, chiral bis-phosphine ligands are crucial in asymmetric catalysis, and the 1,3-disubstitution pattern can be exploited to create effective chelating ligands. While direct examples of ligands derived from 2,5-dibromo-1,3-dichlorobenzene are not extensively documented in the provided search results, the principle of using halogenated aromatics as ligand scaffolds is well-established in catalysis research. nih.gov

Monomer in Polymer and Material Science Research

2,5-Dibromo-1,3-dichlorobenzene serves as a monomer in the synthesis of novel polymers and materials with tailored properties. The presence of multiple halogen atoms allows for its incorporation into polymer chains through various polymerization techniques, including polycondensation and cross-coupling polymerization reactions.

Conductive Polymers: While research on conductive polymers often focuses on thiophene (B33073) derivatives like 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), the underlying principle of using dihaloaromatic monomers is applicable. researchgate.netresearchgate.net The polymerization of such monomers can lead to conjugated polymers with interesting electronic and thermoelectric properties. researchgate.netresearchgate.net The resulting polymers from similar dihalo-monomers have shown potential in organic electronics. researchgate.net

Flame Retardants: Halogenated compounds, particularly those containing bromine, are widely used as flame retardants. mpi.eu They function by releasing halogen radicals upon combustion, which interfere with the radical chain reactions of the fire, thereby slowing or suppressing it. 2,5-Dibromo-1,3-dichlorobenzene can be incorporated into polymers or used as an additive to enhance the flame resistance of various materials. smolecule.com Its high halogen content makes it a potentially effective flame retardant.

Table 2: Potential Applications in Material Science

| Application Area | Rationale |

| Conductive Polymers | Potential monomer for creating conjugated polymer backbones. |

| Flame Retardants | High halogen content can impart fire-resistant properties to materials. smolecule.commpi.eu |

| High-Performance Plastics | Incorporation can enhance thermal stability and chemical resistance. |

Intermediate in Agrochemical Research

The synthesis of new agrochemicals, such as pesticides and herbicides, often involves the use of halogenated aromatic intermediates. smolecule.com 2,5-Dibromo-1,3-dichlorobenzene can serve as a starting material for the synthesis of a variety of biologically active molecules. The specific arrangement of the halogen atoms can influence the molecule's interaction with biological targets, potentially leading to the development of new and effective agrochemicals. The differential reactivity of the bromine and chlorine atoms allows for the systematic modification of the core structure to optimize biological activity. For example, a related compound, 1-bromo-3,5-dichlorobenzene, is used as an intermediate for various agricultural chemicals.

Building Block for Supramolecular Architectures and Crystal Engineering

The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, ordered structures through non-covalent interactions. 2,5-Dibromo-1,3-dichlorobenzene is an excellent building block in this area due to the ability of its halogen atoms to participate in specific intermolecular interactions.

Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The electron-withdrawing environment of the benzene ring in 2,5-dibromo-1,3-dichlorobenzene makes both the bromine and chlorine atoms potential halogen bond donors. These directional and specific interactions can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The presence of four potential halogen bond donors on a single molecule allows for the formation of intricate and robust supramolecular networks.

By carefully selecting co-formers that can act as halogen bond acceptors (e.g., pyridines, amides), it is possible to design and construct co-crystals and other supramolecular materials with specific functionalities. These materials may exhibit interesting properties such as tailored solid-state packing, porosity, or optical and electronic characteristics. The predictable nature of halogen bonding makes 2,5-dibromo-1,3-dichlorobenzene a valuable tool for the rational design of new functional materials. The ability to form these ordered structures is a key aspect of crystal engineering.

Vii. Environmental Aspects and Degradation Pathways of Halogenated Aromatics

Biotransformation Pathways by Microorganisms in Environmental Systems

Biotransformation, or biodegradation, is a critical process for the breakdown of halogenated aromatics in the environment, carried out by a diverse range of microorganisms. researchgate.net These processes are generally divided into Phase I (transformation) and Phase II (conjugation) reactions, which increase the water solubility of the compounds, preparing them for excretion in living organisms. wur.nl

Microbial degradation of halogenated benzenes can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.

Aerobic Degradation: Under aerobic conditions, bacteria often initiate the degradation of halogenated benzenes by using dioxygenase enzymes. nih.gov This process introduces two hydroxyl groups onto the aromatic ring, forming a diol intermediate. nih.gov For example, an Alcaligenes species has been shown to metabolize 1,3-dichlorobenzene (B1664543) via 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene to 3,5-dichlorocatechol. nih.gov This catechol is then subject to ring cleavage, leading to further breakdown. nih.gov The degradation of chlorobenzene (B131634) can similarly produce chlorophenols. epa.gov Genetically engineered bacteria have also been developed to enhance the degradation of highly chlorinated benzenes by oxidizing them to chlorophenols, which are more readily degraded by other microbes. nih.gov

Anaerobic Degradation: In the absence of oxygen, a key degradation pathway is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. researchgate.net This process is particularly important for highly chlorinated benzenes, converting them into lower-chlorinated congeners that can then be degraded further. researchgate.net For example, some bacteria can use biphenyls as a carbon source through the action of biphenyl (B1667301) dioxygenase, though this can sometimes lead to the accumulation of toxic byproducts like chlorobenzoic acid. mdpi.com Benzene (B151609) itself, once thought to be persistent in anaerobic conditions, has been shown to be degraded by various microorganisms using electron acceptors like nitrate (B79036), sulfate, and ferric iron. nih.gov The initial activation of the stable benzene ring under anaerobic conditions is a key challenge, with proposed mechanisms including methylation, hydroxylation, and carboxylation. nih.gov

| Process | Conditions | Key Mechanisms & Intermediates | Relevant Compounds |

|---|---|---|---|

| Photodegradation | Aquatic/Atmospheric | Indirect photolysis via reactive species (•OH, halogen radicals) from DOM. Direct photolysis is less common for dichlorobenzenes. | Dichlorobenzenes, PCBs, 2,4-Dichlorophenoxyacetic acid |

| Hydrolysis | High Temperature/Pressure | Cleavage of C-X bond by water, often catalyzed. Forms halogenated phenols. Not significant at ambient conditions. | Dichlorobenzenes, Trichlorobenzenes |

| Aerobic Biotransformation | Oxygen-rich environments | Dioxygenase attack leading to diols and catechols (e.g., 3,5-dichlorocatechol), followed by ring cleavage. | 1,3-Dichlorobenzene, Chlorobenzene, Polychlorinated Benzenes |

| Anaerobic Biotransformation | Oxygen-poor environments | Reductive dehalogenation (removal of Cl/Br). Ring activation via methylation, hydroxylation, or carboxylation. | Hexachlorobenzene, Benzene, PCBs |

Environmental Persistence and Mobility Studies (excluding bioaccumulation/toxicity)

The persistence and mobility of halogenated aromatics in the environment are dictated by their chemical properties and interactions with environmental matrices like soil and water.

Persistence: Halogenated aromatic compounds are noted for their environmental persistence. researchgate.net The carbon-halogen bond is strong, making them resistant to degradation. researchgate.net For example, brominated flame retardants are considered persistent organic pollutants (POPs). researchgate.net Highly brominated compounds have very limited volatility but can undergo long-range transport in the atmosphere. Similarly, chlorobenzenes are ranked as priority pollutants due to their persistence. researchgate.net

Mobility: The movement of these compounds through the environment is influenced by their water solubility and tendency to adsorb to organic matter.

In Soil: Compounds like chlorobenzene are relatively mobile in sandy soils with low organic content and can leach into groundwater. epa.gov They exhibit moderate adsorption to soils with higher organic matter. epa.gov The strong adsorption of polychlorinated biphenyls (PCBs) to soil and sediment means their distribution in these matrices often reflects the original commercial mixtures.

In Water: For many halogenated aromatics, volatilization (evaporation into the atmosphere) is a primary loss mechanism from water. epa.gov The half-life for evaporation of chlorobenzene from water can be as short as 4.5 to 11 hours, depending on conditions. epa.gov Their relatively low water solubility and high lipid solubility facilitate their movement across biological membranes. nih.gov

Analytical Methodologies for Environmental Monitoring of Halogenated Benzenes

Accurate monitoring of halogenated benzenes in environmental samples is crucial for assessing contamination levels and the effectiveness of remediation efforts. Various sophisticated analytical techniques are employed for their detection and quantification. researchgate.net

Gas Chromatography (GC): This is the most common technique for analyzing halogenated benzenes. It separates the different compounds in a mixture based on their boiling points and interactions with the stationary phase of the chromatography column. kyoto-u.ac.jp

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for both the separation and identification of compounds based on their unique mass-to-charge ratio. This method is widely used for determining halogenated benzenes in various samples. researchgate.net

GC-Tandem Mass Spectrometry (GC-MS/MS): For complex matrices like sediment, sludge, and biological tissues, GC-MS/MS provides higher selectivity and lower detection limits compared to single MS. nih.gov This technique has been successfully used for analyzing halogenated flame retardants. nih.govicra.cat

Liquid Chromatography (LC): Normal-phase liquid chromatography (NPLC) has been used to investigate the interactions between halogenated benzenes and carbon materials, enabling the separation of different isomers based on halogen–π interactions. kyoto-u.ac.jp

Sample Preparation: Before analysis, samples from environmental matrices often require extensive preparation. This can include trapping air samples on silica (B1680970) gel followed by thermal desorption, or extraction techniques for water, soil, and biological samples. nih.gov

| Analytical Technique | Detector/Method | Application/Matrix | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | General determination of halogenated benzenes in various environmental samples. | Provides structural information for compound identification. |

| Gas Chromatography (GC) | Tandem Mass Spectrometry (MS/MS) | Complex matrices like sediment, sludge, and fish tissue. | High selectivity, low detection limits, improved signal-to-noise. |

| Liquid Chromatography (LC) | Normal-Phase (NPLC) | Separation of isomers of halogenated benzenes. | Effective for studying specific chemical interactions (e.g., halogen-π). |

| Sample Preparation | Thermal Desorption, Extraction | Air, water, soil, sediment. | Concentrates analyte and removes interfering substances. |

Emerging Research Directions and Future Outlook for 2,5 Dibromo 1,3 Dichlorobenzene

The polyhalogenated aromatic compound 2,5-Dibromo-1,3-dichlorobenzene stands as a versatile, albeit complex, building block in synthetic chemistry. Its unique substitution pattern, featuring two distinct types of halogen atoms, presents both challenges and opportunities for chemical transformations. As research progresses, several key areas are emerging that promise to unlock the full potential of this compound, driving innovation in fields ranging from materials science to computational chemistry. These future outlooks focus on enhancing predictive power in synthesis, developing more sustainable reaction pathways, exploring novel reaction conditions, and designing sophisticated molecular architectures.

Q & A

Basic: What are the recommended synthetic routes for 2,5-Dibromo-1,3-dichlorobenzene, and how are yields optimized?

The synthesis typically involves bromination of 1,3-dichlorobenzene derivatives. Direct bromination using Br₂ in the presence of FeBr₃ as a Lewis catalyst at 60–80°C achieves regioselective substitution at the 2- and 5-positions. Yield optimization (70–85%) requires precise control of the Br₂:substrate molar ratio (2.1:1) and reaction time (4–6 hours) to minimize polybrominated byproducts . Alternative methods include Suzuki-Miyaura cross-coupling using pre-brominated intermediates, though this demands anhydrous conditions and Pd-based catalysts .

Basic: What spectroscopic techniques are most reliable for characterizing 2,5-Dibromo-1,3-dichlorobenzene?

Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR chemical shifts for aromatic protons in deuterated solvents (e.g., CDCl₃) resolve substitution patterns, while HRMS confirms molecular weight (M⁺ at m/z 318.82). Gas Chromatography-Mass Spectrometry (GC-MS) under electron ionization (70 eV) provides fragmentation patterns for purity assessment. Cross-validate with IR spectroscopy to detect C-Br (~560 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Basic: What safety protocols are essential for handling 2,5-Dibromo-1,3-dichlorobenzene?

Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood. Avoid inhalation or skin contact due to potential neurotoxic and carcinogenic effects. Store at 2–8°C in amber glass under inert gas. For spills, neutralize with activated carbon and dispose via EPA-approved hazardous waste protocols. Emergency procedures include immediate flushing with water for eye/skin exposure and administering oxygen for inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.